3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide
Description
Properties
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-18(23-13-14-4-3-10-22-12-14)9-11-24-20(26)16-7-1-5-15-6-2-8-17(19(15)16)21(24)27/h1-8,10,12H,9,11,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVXNJEGFDTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a benzo[de]isoquinoline-1,3-dione derivative with a pyridin-3-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-quality products suitable for various applications .
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Reacting with concentrated HCl at reflux yields 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid and pyridin-3-ylmethanamine .
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Basic Hydrolysis : Treatment with NaOH produces the corresponding carboxylate salt.
Conditions :
| Reagent | Temperature | Time | Product | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux | 5–8 h | Propanoic acid derivative | |
| 2M NaOH | 80°C | 3 h | Sodium carboxylate |
Nucleophilic Substitution at the Benzo[de]isoquinoline Core
The electron-deficient dioxo-isoquinoline moiety facilitates nucleophilic attacks. For instance:
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Alkylation : Reaction with ω-bromoalkyl reagents (e.g., N-(ω-bromoalkyl)-1,8-naphthalimide) in DMF using anhydrous K₂CO₃ yields alkylated derivatives .
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Amination : Primary amines displace the dioxo group under catalytic conditions, forming Schiff base analogs.
Example Reaction :
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Target compound | N-(3-bromopropyl)-naphthalimide | DMF, K₂CO₃, reflux, 12 h | Alkylated benzo[de]isoquinoline |
Esterification and Transesterification
The amide group can be converted to esters under acidic conditions:
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Esterification : Methanol and H₂SO₄ at reflux produce methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate .
Conditions :
| Reagent | Catalyst | Temperature | Time | Product | Reference |
|---|---|---|---|---|---|
| MeOH | H₂SO₄ | Reflux | 5 h | Methyl ester derivative |
Coupling with Heterocyclic Moieties
The pyridinylmethyl group participates in cross-coupling reactions:
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Thiazole Formation : Reaction with 4-phenyl-1,3-thiazol-2-amine under carbodiimide coupling forms N-(4-phenyl-1,3-thiazol-2-yl)propanamide derivatives .
Example :
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Target compound | 4-phenyl-1,3-thiazol-2-amine | DCC, DMAP, CH₂Cl₂, rt, 24 h | Thiazole-coupled derivative |
Reduction of Dioxo Groups
The 1,3-dioxo moiety is susceptible to reduction:
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NaBH₄ Reduction : Yields the corresponding dihydroxy compound, though this reaction requires careful pH control to avoid over-reduction.
Conditions :
| Reagent | Solvent | Temperature | Time | Product | Reference |
|---|---|---|---|---|---|
| NaBH₄ | EtOH | 0–5°C | 2 h | Dihydroxy derivative |
Electrophilic Aromatic Substitution (EAS)
The pyridine ring directs electrophilic substitution to specific positions:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the pyridine nitrogen.
Conditions :
| Reagent | Temperature | Time | Product | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 30 min | Nitrated pyridine derivative |
Complexation with Metal Ions
The pyridine and carbonyl groups act as ligands for transition metals:
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Pd(II) Complexation : Forms stable complexes in aqueous ethanol, potentially useful in catalytic applications.
Key Challenges and Considerations
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Selectivity : Competing reactivity of the amide, dioxo, and pyridine groups necessitates precise condition control .
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation and coupling .
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Catalysts : Anhydrous K₂CO₃ is critical for deprotonation in nucleophilic substitutions .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 318.36 g/mol. The structure features a benzoisoquinoline core, which is known for its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide . These compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoisoquinoline effectively inhibited cancer cell lines through the modulation of apoptotic pathways. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range, indicating potent activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Neuroprotective Effects
Studies suggest that the compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain kinases which are crucial for cancer cell signaling.
Experimental Findings
In vitro assays demonstrated that the compound inhibited the activity of kinases associated with tumor growth and metastasis, suggesting a potential role in targeted cancer therapy.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,8-naphthalimide derivatives are highly dependent on substituent modifications. Below is a comparative analysis of key analogues:
Sulfamoyl Benzoic Acid Analogues
- Compound 4 (2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid): Key Feature: Sulfamoyl group replaces sulfur in compound 3. Activity: Subnanomolar agonist activity due to improved binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol for compound 3) . Comparison: The pyridin-3-ylmethyl group in the target compound lacks the sulfamoyl moiety, which may reduce agonist potency but enhance solubility or CNS penetration.
N-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide Derivatives
- 4a, 4b, 4d (Phenyl-substituted analogues): Key Feature: Aromatic phenyl group at the amide position. Activity: Promoted wheat and cucumber seed germination (25 mg/L) and exhibited fungicidal activity against Alternaria solani at 125 mg/L .
Thiazolyl-Substituted Analogues
- 3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-phenylthiazol-2-yl)propanamide: Key Feature: 4-Phenylthiazol-2-yl substituent. Molecular Weight: 427.48 g/mol . Comparison: The thiazole’s sulfur atom may improve metabolic stability compared to the pyridine group, but the pyridin-3-ylmethyl substituent could enhance solubility in polar solvents.
Phosphonylated Triazolenaphthalimides
- Diethyl 2-{4-[(5-Nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-1H-1,2,3-triazol-1-yl}ethylphosphonate (16b): Key Feature: Phosphonate group at the triazole position. Activity: High fungicidal activity (melting point: 170–171°C) . Comparison: The target compound lacks a phosphonate group, which may limit its use in metal chelation but reduce synthetic complexity.
Iodonium Salts for Photoacid Generators
- (4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)(p-tolyl)iodonium trifluoromethanesulfonate (2): Key Feature: Iodonium core for UV-induced acid generation. Application: Material science (polymerization) rather than biological use . Comparison: The target compound’s amide group suggests a biological focus, contrasting with these materials-oriented derivatives.
Structural and Functional Analysis
Substituent Impact on Binding Affinity
Biological Activity
The compound 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide is a complex organic molecule with potential biological applications. Its unique structure suggests various interactions with biological targets, making it a candidate for drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzo[de]isoquinoline core with a dioxo functional group and a pyridinylmethyl side chain. This configuration may influence its biological activity by enabling interactions with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| Molecular Weight | 318.36 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO, ethanol |
The biological activity of the compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes.
- Cell Signaling Modulation : It could modulate signaling pathways involved in cell proliferation and apoptosis, potentially affecting cancer cell lines.
- Receptor Interaction : The presence of the pyridine moiety suggests possible interactions with neurotransmitter receptors or other protein targets.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzo[de]isoquinoline can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
-
Case Study: Inhibition of Cancer Cell Proliferation
- Cell Lines Tested : HL60 (leukemia), HeLa (cervical cancer), MCF7 (breast cancer).
- Findings : The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values ranging from 10 µM to 30 µM across different cell lines.
-
Mechanistic Insights
- Apoptosis Induction : Flow cytometry analyses revealed significant increases in early and late apoptotic cells upon treatment with the compound.
- Gene Expression Changes : RT-PCR analyses showed upregulation of pro-apoptotic genes (e.g., BAX) and downregulation of anti-apoptotic genes (e.g., BCL-2).
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains.
- Case Study: Antibacterial Efficacy
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Results : The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 50 µg/mL.
Research Findings Summary
A summary of key findings from recent studies on the biological activity of the compound is presented below.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide, and what yields are reported?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, trifluoromethanesulfonate intermediates (e.g., 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl triflate) are reacted with pyridinylmethylamine derivatives under controlled conditions. A representative route achieves ~35% yield using piperidine as a catalyst in ethanol at 0–5°C, followed by recrystallization . Key characterization includes H NMR (e.g., δ 11.55 ppm for NH protons) and LCMS (m/z 392.2) .
Q. How is structural elucidation performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Multi-modal analysis is essential. H NMR confirms proton environments (e.g., aromatic protons at δ 7.80 ppm, methylene groups at δ 3.85 ppm). ESI-MS validates molecular weight, while HPLC purity (>98%) ensures minimal impurities. X-ray crystallography (if available) resolves stereoelectronic properties, as seen in similar isoindolinone derivatives .
Q. What solvent systems and reaction conditions are optimal for its stability during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, ethanol) at low temperatures (0–5°C) minimize side reactions. Piperidine or NaOH catalysts accelerate condensation. Post-reaction, vacuum distillation removes solvents, and ethanol recrystallization enhances purity .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize the synthesis yield and purity of this compound?
- Methodological Answer : DoE reduces trial-and-error by modeling variables (e.g., temperature, catalyst loading, solvent ratio). For example, a central composite design evaluates interactions between reaction time (2–7 hours) and temperature (0–25°C), identifying optimal conditions for maximum yield. Response surface methodology (RSM) further refines parameters .
Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) map reaction pathways, while molecular docking simulates binding to receptors like formyl-peptide receptors (FPR2). For instance, chiral recognition studies using FPR2 models reveal enantioselective binding modes, guiding SAR modifications .
Q. How can discrepancies in reported spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Cross-validate data using standardized protocols:
- Solvent calibration : DMSO-d6 vs. CDCl3 shifts (e.g., δ 11.06 ppm NH in DMSO-d6 may differ in CDCl3).
- Instrument calibration : Ensure consistent magnetic field strength (e.g., 400 MHz vs. 500 MHz).
- Impurity profiling : LCMS traces (e.g., 98.67% purity in vs. lower-purity batches) account for signal splitting .
Q. What strategies mitigate byproduct formation during the coupling of benzo[de]isoquinolin-dione and pyridinylmethylpropanamide?
- Methodological Answer :
- Protecting groups : Temporarily block reactive amines (e.g., tert-butoxycarbonyl) to prevent undesired nucleophilic attacks.
- Stepwise coupling : Sequential addition of reagents (e.g., HATU/DIPEA for amide bond formation) improves regioselectivity.
- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
